1,3,4-Thiadiazole-2(3H)-thione

Description

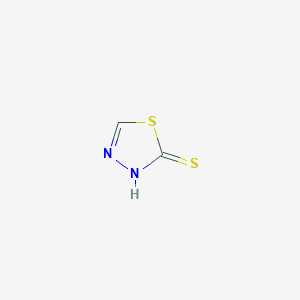

Structure

3D Structure

Properties

IUPAC Name |

3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S2/c5-2-4-3-1-6-2/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAMDELLBBZOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066399 | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18686-82-3 | |

| Record name | 1,3,4-Thiadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18686-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Mercapto-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018686823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18686-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tautomerism in 5-substituted-1,3,4-thiadiazole-2(3H)-thione

An In-Depth Technical Guide to Tautomerism in 5-Substituted-1,3,4-Thiadiazole-2(3H)-thione

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A critical, yet often nuanced, aspect of its chemistry is the phenomenon of tautomerism, particularly the thione-thiol equilibrium in 5-substituted-1,3,4-thiadiazole-2(3H)-thiones. The ability of these molecules to exist in interconverting isomeric forms has profound implications for their synthesis, characterization, and biological function. An understanding of the factors governing this equilibrium is paramount for the rational design of novel therapeutics.

This technical guide provides a comprehensive exploration of tautomerism in this important class of heterocyclic compounds. It is designed to serve as a practical resource for researchers at the bench and in computational labs, offering not only a robust theoretical framework but also detailed experimental and computational protocols. By elucidating the causality behind experimental choices and providing self-validating methodologies, this guide aims to empower scientists to confidently navigate the complexities of tautomerism in their drug discovery and development endeavors.

Part 1: Foundational Principles of Tautomerism in 1,3,4-Thiadiazole-2(3H)-thiones

The Thione-Thiol Tautomeric Equilibrium

5-Substituted-1,3,4-thiadiazole-2(3H)-thiones can exist in two primary tautomeric forms: the thione form and the thiol form.[4][5] The equilibrium between these two forms is a dynamic process involving the migration of a proton and a shift in double bonds.

Caption: Thione-Thiol Tautomeric Equilibrium.

Extensive spectroscopic and crystallographic evidence has established that the thione form is generally the more stable and predominant tautomer in both the solid state and in various solutions.[4][5] This preference can be attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within this heterocyclic system.

Factors Influencing the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not static and can be influenced by several factors:

-

Electronic Effects of Substituents (R group): The nature of the substituent at the C5 position can modulate the relative stability of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H proton, while electron-donating groups can affect the electron density of the thiadiazole ring.[6]

-

Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents tend to favor the more polar thione tautomer.[1] Solvents capable of hydrogen bonding can further stabilize the thione form by interacting with the N-H and C=S groups.[7]

-

Physical State: In the solid state, crystal packing forces and intermolecular interactions, such as hydrogen bonding, predominantly lock the molecule in the thione conformation.[5]

Part 2: Synthesis of 5-Substituted-1,3,4-Thiadiazole-2(3H)-thiones

A common and efficient method for the synthesis of this class of compounds involves the cyclization of thiosemicarbazides with carbon disulfide in an alkaline medium.[8][9]

Step-by-Step Synthetic Protocol

This protocol describes the synthesis of a representative 5-substituted-1,3,4-thiadiazole-2(3H)-thione.

-

Dissolution of Thiosemicarbazide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired substituted thiosemicarbazide (1 equivalent) in a suitable alcohol, such as absolute ethanol.

-

Addition of Base and Carbon Disulfide: To the stirred solution, add a base, such as anhydrous sodium carbonate (1 equivalent) or potassium hydroxide, followed by the slow, dropwise addition of carbon disulfide (1.1 equivalents).[9]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Caption: Synthetic Workflow.

Part 3: Experimental and Computational Analysis of Tautomerism

A multi-faceted approach employing spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric forms.

Spectroscopic Methods

| Technique | Thione Form (Dominant) | Thiol Form (Minor/Transient) |

| ¹H NMR | Broad singlet for N-H proton (δ 13-14 ppm) | Sharp singlet for S-H proton (variable, often downfield) |

| ¹³C NMR | C=S carbon signal (δ ~185 ppm) | C-S carbon signal (δ ~165 ppm) |

| FTIR (cm⁻¹) | N-H stretch (~3100), C=S stretch (~1350) | S-H stretch (~2550, often weak), C=N stretch (~1600) |

| UV-Vis | n→π* transition (~300-350 nm) | π→π* transition (<300 nm) |

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the tautomeric structure in solution.

-

Protocol:

-

Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

For enhanced sensitivity and structural information, consider acquiring a ¹⁵N NMR spectrum.

-

-

Interpretation: The presence of a broad signal in the downfield region of the ¹H NMR spectrum (around 13-14 ppm in DMSO-d₆) is characteristic of the N-H proton of the thione form. The ¹³C NMR spectrum will show a signal for the C=S carbon at approximately 185 ppm.[4][10] The absence of a significant S-H proton signal and the characteristic C=S carbon signal confirms the predominance of the thione tautomer.

3.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the effects of solvent polarity on the tautomeric equilibrium.

-

Protocol:

-

Prepare dilute solutions of the compound in a series of solvents with varying polarities (e.g., hexane, dioxane, acetonitrile, ethanol, water).

-

Record the absorption spectrum for each solution over a range of 200-400 nm.

-

-

Interpretation: The thione form typically exhibits a weak absorption band at longer wavelengths (around 300-350 nm) corresponding to an n→π* transition of the C=S group.[11] The thiol form, if present, would show a more intense π→π* transition at shorter wavelengths (<300 nm).[11] A shift in the equilibrium towards the thione form in more polar solvents is often observed.[1]

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

-

Protocol:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Interpretation: The spectrum of the thione tautomer is characterized by a broad N-H stretching vibration around 3100 cm⁻¹ and a C=S stretching band around 1350 cm⁻¹.[9][12] The thiol tautomer would show a weak S-H stretch near 2550 cm⁻¹ and a C=N stretch around 1600 cm⁻¹.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the tautomeric form in the solid state.

-

Protocol:

-

Grow single crystals of the compound, typically by slow evaporation of a saturated solution.

-

Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure.

-

-

Interpretation: The refined structure will reveal the precise atomic positions, allowing for the unambiguous identification of the proton on the nitrogen atom (thione form) or the sulfur atom (thiol form).[5]

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for corroborating experimental findings.[3][4]

-

Workflow:

-

Structure Generation: Build the 3D structures of both the thione and thiol tautomers.

-

Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Solvent Effects: Incorporate the effects of different solvents using a polarizable continuum model (PCM).

-

Spectroscopic Prediction: Predict NMR chemical shifts and vibrational frequencies to compare with experimental data.

-

Caption: DFT Workflow for Tautomer Analysis.

Part 4: Implications for Drug Development

The tautomeric state of a 5-substituted-1,3,4-thiadiazole-2(3H)-thione is not merely a chemical curiosity; it has significant consequences for its biological activity and drug-like properties.

-

Receptor-Ligand Interactions: The thione and thiol tautomers have different hydrogen bonding patterns (donor/acceptor sites) and overall shapes. This can lead to different binding affinities and selectivities for a biological target.

-

Physicochemical Properties: Tautomerism can influence key ADME (absorption, distribution, metabolism, and excretion) properties such as solubility, lipophilicity (logP), and membrane permeability.

-

Drug Design: A thorough understanding of the tautomeric preferences of a lead compound is crucial for structure-activity relationship (SAR) studies and for optimizing its pharmacological profile.

Conclusion

The thione-thiol tautomerism of 5-substituted-1,3,4-thiadiazole-2(3H)-thiones is a fundamental aspect of their chemistry with far-reaching implications. While the thione form is generally predominant, the subtle interplay of electronic, solvent, and solid-state effects can influence the position of the equilibrium. A comprehensive analytical approach, combining spectroscopic techniques (NMR, UV-Vis, FTIR), X-ray crystallography, and computational modeling, is essential for a complete understanding of this phenomenon. For medicinal chemists and drug development professionals, a deep appreciation of tautomerism is indispensable for the design of novel 1,3,4-thiadiazole-based therapeutics with improved efficacy and safety profiles.

References

-

El-Emam, A. A., & Al-Deeb, O. A. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 884-894. [Link]

- Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). 1, 3, 4-Thiadiazole and its derivatives: A review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576.

- Hussein, M. A. (2014). Synthesis of Some New 1, 3, 4-Thiadiazole Derivatives and studying their Biological Activities. Rafidain Journal of Science, 25(7), 115-124.

- Fülöp, F., & Pihlaja, K. (1995). The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation. Journal of Organic Chemistry, 60(23), 7629-7633.

-

Leszczynski, J., & Shukla, M. K. (2009). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. Journal of computer-aided molecular design, 23(6), 337-349. [Link]

- Barbooti, M. M., Al-Bayati, Y. K., & Jamil, Z. S. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. Open Journal of Analytical Chemistry, 1(1), 1-13.

- Sitzmann, M., & Ihlenfeldt, W. D. (2008). Tautomer Enumeration and Stability Prediction for Virtual Screening on Large Chemical Databases.

- Saeed, A., Shaheen, U., Hameed, A., & Ahmad, P. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604.

-

Plonka, W., & Plonka, A. (2018). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS omega, 3(11), 15813-15823. [Link]

- Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. In Advances in Heterocyclic Chemistry (Vol. 76, pp. 1-86). Academic Press.

- da Silva, A. C., de Souza, M. C., & de Almeida, V. M. (2018). Synthesis of 1, 3, 4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 10(1), 136-154.

-

Paluch, P., & Kaczmarek, Ł. (2021). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1, 3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. International Journal of Molecular Sciences, 22(16), 8758. [Link]

- Kumar, A., & Singh, P. (2013). Review Article on Synthesis of 1, 3, 4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 5(1), 180-189.

- Hsieh, M. H., Hsiao, J. Y., Yeh, T. L., & Shee, Y. (2022). Quantum simulation of preferred tautomeric state prediction. arXiv preprint arXiv:2210.02977.

-

Plonka, W., & Plonka, A. (2018). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS omega, 3(11), 15813-15823. [Link]

-

Cho, N. S., Kim, J. S., Shon, H. S., & Kim, J. C. (2011). 5-Ethoxy-1, 3, 4-thiadiazole-2 (3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(1), o161. [Link]

- Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217.

- Fischer-Hjalmars, I., & Nag-Chaudhuri, J. (1990). Thione–thiol tautomerism and stability of 2-and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian journal of chemistry, 68(9), 1484-1490.

- Loghmani-Khouzani, H., Rauckyte, T., Ośmiałowski, B., Gawinecki, R., & Kolehmainen, E. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1, 3, 4-Thiadiazoles.

- Rappoport, Z. (Ed.). (2007). The chemistry of enols. John Wiley & Sons.

- Singh, N., & Singh, A. (2018). New 1, 3, 4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340.

- Olar, R., Drăghici, C., & Mitu, F. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1, 3, 4-thiadiazol-2-ylthio) acetic Acid. Acta Chimica Slovenica, 62(1).

- Beran, G. J., & Heit, Y. N. (2020). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society, 142(45), 19134-19145.

- Reichardt, C. (2003). Quantitative Measures of Solvent Polarity. Chemical reviews, 103(1), 1-8.

- Spencer, J. N., Holmboe, E. S., Kirshenbaum, M. R., Firth, D. W., & Pinto, P. B. (1982). Solvent effects on the tautomeric equilibrium of 2, 4-pentanedione. Canadian Journal of Chemistry, 60(10), 1178-1182.

-

Kim, J., Kim, Y., & Lee, Y. M. (2019). Factors that determine thione (thiol)–disulfide interconversion in a bis (thiosemicarbazone) copper (ii) complex. Dalton Transactions, 48(11), 3567-3571. [Link]

- Reichardt, C. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. International Journal of Molecular Sciences, 25(1), 107.

- Ukraintsev, I. V., Belskaya, N. P., & Shcherbinin, M. B. (2012). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione by HPLC-MS. Journal of Chemical and Pharmaceutical Research, 4(9), 4381-4386.

- Shcherbatykh, T. V., & Shcherbatykh, Y. I. (2018). Thione–thiol tautomerism of I'and II'.

- Singh, U. P., & Singh, R. P. (2009). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of chemical sciences, 121(2), 141-151.

-

NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. In NIST Chemistry WebBook. [Link]

- Al-Ayed, A. S. (2022).

- Prokai, L., Prokai-Tatrai, K., & Perjési, P. (2021). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. International journal of molecular sciences, 22(14), 7606.

- Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(5), 427-450.

- Aguilar, J. A., & Morris, G. A. (2015). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.

- Claramunt, R. M., & Elguero, J. (2018). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part.

- Singh, S., & Singh, D. K. (2014). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry, 7(1), 22-26.

-

Al-Ayed, A. S. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1, 3, 4-thiadiazole Derivatives. Molecules, 27(19), 6523. [Link]

- Stephenson, N. A., & Hunter, K. A. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1, 3, 4-thiadiazol-2 (3H)-one.

- Cho, N. S., & Park, K. H. (2012). 5-Amino-1, 3, 4-thiadiazol-2 (3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1198.

- Almanza, R. G., & Claramunt, R. M. (2021).

- Gökce, H., & Alpaslan, Y. B. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1, 2, 4-triazole-3-thiol molecule. Journal of Molecular Structure, 1108, 646-655.

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, 4(1), 151-178.

- Liu, X. F., & Liu, X. H. (2011). 5-(4-Pyridyl)-1, 3, 4-thiadiazole-2 (3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(1), o202.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. connectjournals.com [connectjournals.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Solubility Profile of 1,3,4-Thiadiazole-2(3H)-thione: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility of 1,3,4-thiadiazole-2(3H)-thione, a pivotal heterocyclic compound in medicinal and materials chemistry. Recognizing the critical role of solubility in drug development, crystallization processes, and material science applications, this document synthesizes available experimental data with theoretical insights. It offers researchers, scientists, and drug development professionals a comprehensive resource, detailing solubility in various organic solvents, the thermodynamic underpinnings of the dissolution process, and standardized experimental protocols for solubility determination. This guide is structured to provide not just data, but a foundational understanding of the factors governing the solubility of this important molecule.

Introduction: The Significance of this compound

This compound, also known as 2-mercapto-1,3,4-thiadiazole (MTD), is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom.[1][2] Its unique structural features, particularly the presence of the =N-C-S moiety, impart a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] This has led to its extensive use as a key intermediate in the synthesis of various pharmaceuticals, such as the first-generation cephalosporin, ceftezole.[3]

The physicochemical properties of this compound, especially its solubility, are of paramount importance. Solubility data are fundamental for the selection of appropriate solvents in crystallization and purification processes, which directly impact the yield and purity of the final product.[4] In the realm of drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.

An important characteristic of 2-mercapto-substituted thiadiazoles is their potential for tautomerism, existing in either the thiol or thione form.[2] This equilibrium can be influenced by the solvent environment and significantly affects the molecule's reactivity and physical properties, including solubility.

This guide will delve into the quantitative aspects of the solubility of this compound in a range of organic solvents, explore the thermodynamic models that describe its dissolution behavior, and provide a detailed experimental protocol for its determination.

Solubility of this compound in Organic Solvents

The solubility of this compound is influenced by several factors, including the polarity of the solvent, its hydrogen bonding capacity, and the temperature.[5] Generally, its derivatives are soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

A systematic study on the solubility of 2-mercapto-1,3,4-thiadiazole (MTD) in aqueous binary mixtures of methanol, ethanol, n-propanol, and acetone has been conducted.[3] The data from this study, presented at various temperatures, are summarized below. It was observed that the solubility of MTD in these mixtures is positively correlated with temperature.[3]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of this compound in selected aqueous binary solvent systems at different temperatures (T/K).

| Solvent System (w/w) | T = 278.15 K | T = 283.15 K | T = 288.15 K | T = 293.15 K | T = 298.15 K | T = 303.15 K | T = 308.15 K | T = 313.15 K | T = 318.15 K | T = 323.15 K |

| Water + Methanol (0.2) | 0.00018 | 0.00022 | 0.00026 | 0.00032 | 0.00038 | 0.00046 | 0.00055 | 0.00065 | 0.00077 | 0.00091 |

| Water + Methanol (0.4) | 0.00039 | 0.00047 | 0.00057 | 0.00068 | 0.00081 | 0.00097 | 0.00115 | 0.00136 | 0.00161 | 0.00190 |

| Water + Methanol (0.6) | 0.00075 | 0.00090 | 0.00108 | 0.00129 | 0.00153 | 0.00182 | 0.00216 | 0.00255 | 0.00302 | 0.00357 |

| Water + Methanol (0.8) | 0.00133 | 0.00158 | 0.00188 | 0.00223 | 0.00264 | 0.00313 | 0.00371 | 0.00439 | 0.00519 | 0.00614 |

| Water + Ethanol (0.2) | 0.00023 | 0.00028 | 0.00034 | 0.00041 | 0.00049 | 0.00059 | 0.00070 | 0.00084 | 0.00100 | 0.00119 |

| Water + Ethanol (0.4) | 0.00055 | 0.00067 | 0.00081 | 0.00098 | 0.00117 | 0.00140 | 0.00168 | 0.00200 | 0.00239 | 0.00284 |

| Water + Ethanol (0.6) | 0.00122 | 0.00147 | 0.00177 | 0.00213 | 0.00255 | 0.00305 | 0.00365 | 0.00436 | 0.00520 | 0.00620 |

| Water + Ethanol (0.8) | 0.00244 | 0.00292 | 0.00349 | 0.00416 | 0.00495 | 0.00589 | 0.00700 | 0.00832 | 0.00989 | 0.01174 |

| Water + n-Propanol (0.2) | 0.00025 | 0.00031 | 0.00037 | 0.00045 | 0.00054 | 0.00065 | 0.00078 | 0.00093 | 0.00112 | 0.00134 |

| Water + n-Propanol (0.4) | 0.00073 | 0.00088 | 0.00107 | 0.00129 | 0.00155 | 0.00186 | 0.00223 | 0.00268 | 0.00321 | 0.00384 |

| Water + n-Propanol (0.6) | 0.00194 | 0.00234 | 0.00282 | 0.00339 | 0.00407 | 0.00488 | 0.00584 | 0.00699 | 0.00836 | 0.00999 |

| Water + n-Propanol (0.8) | 0.00427 | 0.00508 | 0.00604 | 0.00717 | 0.00850 | 0.01008 | 0.01194 | 0.01413 | 0.01672 | 0.01978 |

| Water + Acetone (0.2) | 0.00028 | 0.00034 | 0.00041 | 0.00050 | 0.00060 | 0.00072 | 0.00086 | 0.00103 | 0.00123 | 0.00147 |

| Water + Acetone (0.4) | 0.00080 | 0.00097 | 0.00117 | 0.00142 | 0.00171 | 0.00205 | 0.00246 | 0.00295 | 0.00353 | 0.00423 |

| Water + Acetone (0.6) | 0.00213 | 0.00258 | 0.00312 | 0.00376 | 0.00453 | 0.00544 | 0.00652 | 0.00781 | 0.00935 | 0.01119 |

| Water + Acetone (0.8) | 0.00523 | 0.00626 | 0.00748 | 0.00893 | 0.01066 | 0.01271 | 0.01515 | 0.01802 | 0.02141 | 0.02540 |

Data extracted from the Journal of Chemical & Engineering Data, 2022.[3]

The study highlighted a cosolvency phenomenon in the water + n-propanol and water + acetone systems, where the solubility of MTD was higher in the mixed solvent than in either of the pure solvents.[3] The maximum solubility was observed at a specific solvent composition, indicating complex solute-solvent and solvent-solvent interactions.[3]

Thermodynamics of Dissolution

The dissolution process can be described by thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters provide valuable insights into the spontaneity and nature of the dissolution. For a related compound, 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD), thermodynamic analysis revealed that the dissolution process is endothermic and entropy-driven.[4]

Several thermodynamic models are employed to correlate experimental solubility data, including:

-

The modified Apelblat model: A semi-empirical equation that relates solubility to temperature.

-

The λh model (Buchowski-Ksiazczak model): Describes the solid-liquid equilibrium and is particularly useful for systems with strong non-ideal behavior.

-

The Wilson model: A local composition model that can be applied to solid-liquid equilibria.

-

The Jouyban-Acree model: Used to correlate solubility in binary and ternary solvent mixtures.

For MMTD, the Wilson model was found to provide the best fit for the experimental data.[4]

Experimental Determination of Solubility

A reliable and reproducible method for determining the solubility of this compound is crucial for generating high-quality data. The static gravimetric method is a commonly used and accurate technique.[3]

Step-by-Step Protocol for the Static Gravimetric Method

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

-

The mixture is continuously agitated in a thermostatically controlled water bath at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, the agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the undissolved solid to settle.

-

-

Sampling and Analysis:

-

A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.

-

The withdrawn sample is transferred to a pre-weighed container.

-

-

Solvent Evaporation:

-

The solvent is evaporated from the sample under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the dissolved solid is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is determined by weighing the container after evaporation.

-

The solubility is then calculated and can be expressed in various units, such as grams per 100 g of solvent, molarity, or mole fraction.

-

Analytical Techniques for Concentration Measurement

Alternatively, the concentration of the saturated solution can be determined using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying the concentration of the dissolved solute.

-

UV-Vis Spectroscopy: Can be used if the compound has a suitable chromophore and the solvent does not interfere with the measurement. A calibration curve is required to relate absorbance to concentration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the static gravimetric method.

Sources

The Chemical Stability of the 1,3,4-Thiadiazole Ring: An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Enduring Significance of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a multitude of clinically approved drugs and late-stage developmental candidates is a testament to its remarkable versatility and favorable pharmacological profile. From the diuretic effects of acetazolamide to the antimicrobial prowess of cefazolin, the 1,3,4-thiadiazole moiety has consistently demonstrated its value as a privileged scaffold. This guide provides a comprehensive exploration of a critical, yet often nuanced, aspect of this heterocycle: its chemical and metabolic stability. For the researcher, scientist, and drug development professional, a profound understanding of the stability profile of the 1,3,4-thiadiazole ring is not merely academic; it is a fundamental prerequisite for the rational design of safe, efficacious, and developable drug candidates. This document will delve into the intrinsic stability of the ring, its degradation pathways under various chemical and biological conditions, robust experimental protocols for its assessment, and strategic considerations for modulating its stability to achieve optimal drug-like properties.

The Foundation of Stability: Understanding the Electronic and Structural Characteristics of the 1,3,4-Thiadiazole Ring

The inherent stability of the 1,3,4-thiadiazole ring is largely attributed to its aromatic character.[1][2] The delocalization of π-electrons across the five-membered ring system imparts a significant resonance energy, rendering it relatively resistant to degradation under physiological conditions. The presence of two electronegative nitrogen atoms and a sulfur atom influences the electron distribution within the ring, making it electron-deficient. This electronic nature contributes to its resistance to electrophilic attack.[3]

However, this inherent stability is not absolute. The ring can be susceptible to nucleophilic attack, particularly at the C2 and C5 positions, which are activated by the adjacent heteroatoms. Furthermore, the nature of the substituents at these positions plays a pivotal role in modulating the overall stability of the molecule.

Navigating the Gauntlet: Chemical Degradation Pathways of the 1,3,4-Thiadiazole Ring

A thorough understanding of a drug candidate's stability under various chemical stressors is paramount during preclinical development. The 1,3,4-thiadiazole ring, while generally robust, can undergo degradation through several key pathways.

Hydrolysis: The Influence of pH

The hydrolytic stability of the 1,3,4-thiadiazole ring is highly dependent on the pH of the surrounding medium and the nature of its substituents.

-

Acidic Conditions: The 1,3,4-thiadiazole ring is generally considered to be stable in acidic conditions.[4] However, under harsh acidic conditions and elevated temperatures, protonation of the ring nitrogens can facilitate nucleophilic attack by water, leading to ring opening. The specific mechanism and products will vary depending on the substitution pattern. For instance, 2-amino-1,3,4-thiadiazole derivatives can undergo cyclization reactions under acidic conditions rather than simple hydrolysis.[5]

-

Basic Conditions: The 1,3,4-thiadiazole ring is more susceptible to degradation under basic conditions.[3] The electron-deficient nature of the ring makes it prone to nucleophilic attack by hydroxide ions, which can lead to ring cleavage. The initial attack often occurs at one of the carbon atoms adjacent to the sulfur, followed by a series of rearrangements and bond cleavages. The presence of electron-withdrawing groups on the ring can exacerbate this instability.

A plausible mechanism for the base-catalyzed ring opening of a 2,5-disubstituted-1,3,4-thiadiazole is depicted below:

Caption: Base-catalyzed ring opening of a 1,3,4-thiadiazole.

Thermal Degradation

The thermal stability of 1,3,4-thiadiazole derivatives is an important consideration for manufacturing and storage. Thermal decomposition studies have shown that the degradation pathways can be complex, often involving the evolution of gaseous products such as carbon dioxide, sulfur dioxide, and nitrogen oxides. The final residues are typically metal oxides if the thiadiazole is part of a metal complex. The thermal stability can be influenced by the substituents on the ring, with different groups affecting the decomposition temperature and the nature of the degradation products.

Oxidative Degradation

While the 1,3,4-thiadiazole ring itself is relatively resistant to oxidation, substituents attached to the ring can be susceptible to oxidative degradation. For example, aryl groups attached to the thiadiazole core can be targets for oxidation.[6]

The Biological Arena: Metabolic Stability of the 1,3,4-Thiadiazole Ring

For a drug candidate to be successful, it must possess a suitable metabolic stability profile to ensure an adequate half-life and exposure in the body. The 1,3,4-thiadiazole ring and its derivatives are subject to metabolism by various enzyme systems, primarily the cytochrome P450 (CYP) family of enzymes located in the liver.

Common Metabolic Pathways

The primary metabolic transformations of 1,3,4-thiadiazole-containing compounds often involve the substituents rather than the core ring itself. Common metabolic "hotspots" include:

-

Oxidation of Aromatic Rings: Phenyl or other aryl groups attached to the thiadiazole ring are common sites of hydroxylation.[6]

-

N-Dealkylation: Tertiary or secondary amines attached to the thiadiazole ring are susceptible to N-dealkylation.

-

Benzylic Hydroxylation: Carbon atoms adjacent to an aromatic ring (benzylic positions) are often hydroxylated.[6]

-

Oxidation of the Thiadiazole Ring: While less common, the sulfur atom in the thiadiazole ring can be oxidized to a sulfoxide or sulfone, although this is generally a minor metabolic pathway.

The following diagram illustrates a generalized metabolic pathway for a substituted 1,3,4-thiadiazole:

Caption: Workflow for the in vitro liver microsomal stability assay.

In Vitro Hepatocyte Stability Assay

This assay is considered more physiologically relevant than the microsomal assay as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as active transport systems. [6] Experimental Protocol:

-

Hepatocyte Preparation:

-

Thaw cryopreserved hepatocytes and assess their viability.

-

Plate the hepatocytes in collagen-coated plates and allow them to attach.

-

-

Incubation:

-

Prepare a solution of the test compound in incubation medium.

-

Remove the plating medium from the hepatocytes and add the compound-containing medium.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

-

-

Time-Point Sampling and Lysis:

-

At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the incubation by removing the medium and lysing the cells with a cold organic solvent containing an internal standard.

-

-

Sample Processing and Analysis:

-

The cell lysates are collected and centrifuged to remove cellular debris.

-

The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

-

-

Data Analysis:

-

Similar to the microsomal assay, the percentage of parent compound remaining is calculated, and the in vitro half-life and intrinsic clearance are determined.

-

| Parameter | Liver Microsomal Assay | Hepatocyte Assay |

| System | Subcellular fraction (endoplasmic reticulum) | Intact liver cells |

| Enzymes | Primarily Phase I (CYP450s) | Phase I and Phase II enzymes, transporters |

| Complexity | Lower | Higher (more physiologically relevant) |

| Throughput | High | Moderate |

| Application | Early screening, rank-ordering | Lead optimization, in vitro-in vivo correlation |

Strategies for Modulating the Stability of the 1,3,4-Thiadiazole Ring

A key aspect of drug design is the ability to fine-tune the metabolic stability of a lead compound to achieve the desired pharmacokinetic profile. Several strategies can be employed to enhance the stability of 1,3,4-thiadiazole derivatives.

Blocking Metabolic Hotspots

The most direct approach to improving metabolic stability is to identify and block the sites of metabolism.

-

Fluorination: The introduction of a fluorine atom at a metabolically liable position on an aromatic ring is a widely used strategy. [6]The strong carbon-fluorine bond is resistant to metabolic cleavage, and the electron-withdrawing nature of fluorine can deactivate the ring towards oxidative metabolism. [6]

-

Deuteration: Replacing a hydrogen atom with a deuterium atom at a metabolic hotspot can slow down the rate of metabolism due to the kinetic isotope effect.

Modulating Electronic Properties

The electronic properties of the substituents on the 1,3,4-thiadiazole ring can significantly influence its stability.

-

Electron-Withdrawing Groups: The addition of electron-withdrawing groups (e.g., trifluoromethyl, cyano) to an aromatic ring attached to the thiadiazole core can decrease its electron density, making it less susceptible to oxidation. [6]

-

Electron-Donating Groups: Conversely, electron-donating groups can increase the electron density of an attached aromatic ring, potentially making it more prone to metabolic oxidation.

Steric Hindrance

Introducing bulky substituents near a metabolic hotspot can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of metabolism.

Bioisosteric Replacement

In some cases, if the 1,3,4-thiadiazole ring itself is found to be a metabolic liability, it can be replaced with a bioisostere—a different functional group with similar physicochemical properties that maintains biological activity while improving the metabolic profile. Common bioisosteres for the 1,3,4-thiadiazole ring include the 1,2,4-oxadiazole and 1,2,4-triazole rings.

Decision Tree for Improving Metabolic Stability:

Caption: A decision-making framework for enhancing metabolic stability.

Case Studies: Real-World Applications of Stability Enhancement

While specific proprietary data is often not publicly available, the principles of stability enhancement can be illustrated through examples from the literature. For instance, in the development of kinase inhibitors, where the 1,3,4-thiadiazole scaffold is frequently employed, medicinal chemists have successfully improved metabolic stability by applying the strategies outlined above. A common approach involves identifying a labile phenyl group attached to the thiadiazole and introducing fluorine atoms to block hydroxylation, leading to a significant increase in the compound's half-life in liver microsomes.

Conclusion: The 1,3,4-Thiadiazole Ring as a Tunable Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery due to its favorable pharmacological properties and synthetic accessibility. Its inherent aromaticity provides a solid foundation of chemical stability. However, a comprehensive understanding of its potential degradation pathways, both chemical and metabolic, is essential for the successful development of drug candidates. By employing a combination of robust in vitro stability assays and rational medicinal chemistry strategies, researchers can effectively modulate the stability of 1,3,4-thiadiazole-containing molecules to achieve the desired pharmacokinetic profile. This in-depth knowledge empowers drug development professionals to harness the full potential of this versatile heterocycle in the quest for novel and effective therapeutics.

References

-

New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing). Available at: [Link]

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed. Available at: [Link]

-

A COMPUTATIONAL STUDY OF SUBSTITUENT EFFECT 1, 3, 4-THIADIAZOLE ON CORROSION INHIBITION - ResearchGate. Available at: [Link]

-

Synthesis, fungicidal evaluation and 3D-QSAR studies of novel 1,3,4-thiadiazole xylofuranose derivatives - PMC - NIH. Available at: [Link]

-

Mechanistic studies and proposed formation of 1,3,4-thiadiazole a... - ResearchGate. Available at: [Link]

-

Mechanistic studies and proposed formation of 1,3,4-thiadiazole. - ResearchGate. Available at: [Link]

-

How to improve metabolic stability in drug discovery - YouTube. Available at: [Link]

-

Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed. Available at: [Link]

-

Review on substituted 1, 3, 4 thiadiazole compounds - ResearchGate. Available at: [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. Available at: [Link]

-

Effects of phosphorus(V)-substituted 1,3,4-thiadiazoles on the electronic properties of BODIPY fluorophores - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate - ResearchGate. Available at: [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC - NIH. Available at: [Link]

-

New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC. Available at: [Link]

-

-

Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Available at: [Link]

-

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. Available at: [Link]

-

-

Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole - RSC Publishing. Available at: [Link]

-

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. Available at: [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their - Chemical Methodologies. Available at: [Link]

-

1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. Available at: [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC. Available at: [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 6. benchchem.com [benchchem.com]

Introduction: The Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activities of the 1,3,4-Thiadiazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, which has garnered significant attention as a "privileged scaffold" in drug design.[1] Its unique physicochemical and electronic properties contribute to its wide-ranging pharmacological potential.[2][3] As a bioisostere of pyrimidine, a core component of nucleobases, 1,3,4-thiadiazole derivatives possess the inherent ability to interact with and interfere with crucial biological macromolecules, including enzymes and nucleic acids.[4][5] Furthermore, the mesoionic character of the ring enhances its capacity to cross cellular membranes, often leading to favorable pharmacokinetic profiles such as good oral absorption, bioavailability, and metabolic stability.[3][4][6] This guide provides a detailed exploration of the key biological activities of 1,3,4-thiadiazole derivatives, focusing on their mechanisms of action, supported by quantitative data and validated experimental protocols.

Synthetic Strategies: Building the Core Scaffold

The versatility of the 1,3,4-thiadiazole scaffold begins with its accessible synthesis. A predominant and robust method involves the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[7][8] This approach allows for the introduction of diverse substituents at the C2 and C5 positions, enabling fine-tuning of the molecule's biological activity.

General Synthetic Workflow

Caption: General reaction scheme for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives

This protocol is adapted from established procedures for the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide.[9]

-

Reaction Setup: In a round-bottom flask, stir a mixture of the desired aromatic carboxylic acid (1.0 eq) in a dehydrating agent such as phosphorus oxychloride (POCl₃) (approx. 3-4 mL per mmol of acid) for 20 minutes at room temperature.

-

Addition of Thiosemicarbazide: Carefully add thiosemicarbazide (1.0 eq) to the mixture.

-

Cyclization: Heat the resulting mixture to 80-90 °C for approximately one hour, with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath. Cautiously add water (approx. 15 mL per mmol of acid) and reflux the resulting suspension for 4 hours.

-

Isolation: After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring. The resulting precipitate is the crude product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 5-aryl-1,3,4-thiadiazole-2-amine derivative.

Anticancer Activity: A Multi-Targeted Approach

Derivatives of 1,3,4-thiadiazole have emerged as a highly promising class of anticancer agents, demonstrating potent cytotoxicity against a wide range of human cancer cell lines.[6] Their efficacy stems from diverse mechanisms of action, including the inhibition of critical signaling kinases, interference with DNA replication, and the induction of programmed cell death (apoptosis).[5][10]

Key Mechanisms of Anticancer Action

-

Enzyme Inhibition: Many derivatives act as potent inhibitors of enzymes crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), HER-2, and Histone Deacetylases (HDACs).[4][10] For instance, certain hybrids have shown strong enzymatic inhibition of EGFR with IC₅₀ values in the nanomolar range.[4]

-

Induction of Apoptosis: A primary mechanism is the induction of apoptosis. These compounds can modulate the expression of key regulatory proteins, increasing the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[4] This shift triggers the activation of the caspase cascade (e.g., Caspase-3, -8, and -9), leading to systematic cell death.[4][11]

-

Tubulin Polymerization Inhibition: Some 1,3,4-thiadiazole derivatives function as microtubule-destabilizing agents.[10] They bind to tubulin subunits, interfering with their assembly into microtubules, which disrupts mitosis, induces cell cycle arrest (commonly at the G2/M phase), and ultimately causes cell death.[4][10]

Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. bepls.com [bepls.com]

- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Acidic Nature of the N-H Proton in 1,3,4-Thiadiazole-2(3H)-thione: A Technical Guide for Drug Development Professionals

Abstract

The N-H proton of the 1,3,4-thiadiazole-2(3H)-thione core is a critical determinant of its physicochemical properties and, consequently, its utility in medicinal chemistry. Its acidity, quantified by the pKa value, governs molecular interactions, solubility, and pharmacokinetic profiles of drug candidates incorporating this privileged scaffold. This guide provides an in-depth exploration of the factors influencing this acidity, methodologies for its precise determination, and the implications for drug design and development. We synthesize theoretical principles with practical, field-proven experimental and computational protocols to offer a comprehensive resource for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of N-H Acidity in the this compound Scaffold

The 1,3,4-thiadiazole ring is a versatile heterocyclic motif frequently employed in the design of bioactive molecules due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2(3H)-thione tautomer is generally the most stable form of this heterocycle.[3] The acidity of the N-H proton at the 3-position is a pivotal characteristic that dictates the molecule's behavior in biological systems.

The ability of this proton to be donated influences:

-

Receptor-Ligand Interactions: The deprotonated thiadiazole can act as a hydrogen bond acceptor or a nucleophile, forming crucial interactions with biological targets.

-

Solubility and Permeability: The ionization state of the molecule, dictated by the pKa and the physiological pH, significantly impacts its aqueous solubility and ability to cross cellular membranes.

-

Metabolic Stability: The acidity of the N-H proton can influence the molecule's susceptibility to metabolic enzymes.

-

Prodrug Design: The N-H group can be a site for derivatization to create prodrugs with improved pharmacokinetic properties.

Understanding and predicting the N-H acidity is therefore not merely an academic exercise but a fundamental aspect of rational drug design for this class of compounds.

Tautomerism: The Thione-Thiol Equilibrium

The this compound system can exist in a tautomeric equilibrium with its thiol form, 1,3,4-thiadiazole-2-thiol. However, extensive spectroscopic evidence from NMR and IR studies indicates that the thione form is the predominant and more stable tautomer in both solid and solution phases.[3] This stability is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within the ring in the thiol form, and the ability of the thione to participate in favorable intermolecular hydrogen bonding in the solid state.

Caption: Thione-thiol tautomerism in the 1,3,4-thiadiazole system.

Factors Influencing the Acidity of the N-H Proton

The key factors governing the N-H acidity include:

-

Inductive Effects: Electron-withdrawing groups (EWGs) attached to the thiadiazole ring, particularly at the 5-position, increase the acidity of the N-H proton. EWGs stabilize the resulting conjugate base (the thiadiazolate anion) by delocalizing the negative charge through the σ-framework. Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the conjugate base.

-

Resonance Effects: Substituents capable of participating in resonance with the thiadiazole ring can have a profound effect on acidity. Groups that can delocalize the negative charge of the conjugate base through resonance will significantly increase acidity.

-

Aromaticity of the Conjugate Base: Upon deprotonation, the resulting thiadiazolate anion possesses enhanced aromatic character due to the delocalization of the lone pair on the nitrogen over the five-membered ring. This increased stability of the conjugate base contributes to the acidic nature of the N-H proton.

-

Solvent Effects: The polarity of the solvent can influence the position of the tautomeric equilibrium and the stability of the ionized species, thereby affecting the measured pKa. In polar protic solvents, hydrogen bonding interactions can stabilize both the neutral and anionic forms, influencing the equilibrium.

Caption: Key factors influencing the N-H acidity.

Experimental Determination of pKa

Precise determination of the pKa is crucial for understanding the ionization behavior of a drug candidate. Two common and reliable methods are potentiometric titration and UV-Vis spectroscopy.

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Protocol: Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standard solution of the this compound derivative (e.g., 0.01 M) in a suitable solvent. Due to the often limited aqueous solubility of such compounds, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the thiadiazole solution in a thermostated vessel and add the background electrolyte.

-

If the compound is acidic, titrate with the standardized strong base. If it is basic, titrate with the standardized strong acid.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH value after each addition of the titrant.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this derivative curve corresponds to the equivalence point, and the pKa can be determined from the pH at half this volume.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa can be determined by measuring the absorbance at a specific wavelength across a range of pH values.

Experimental Protocol: UV-Vis Spectrophotometry

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

-

-

Spectroscopic Measurement:

-

For each buffer solution, add a small, constant aliquot of the stock solution to ensure the same total concentration of the compound.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance of the protonated and deprotonated forms of the molecule differs significantly.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation, and the pKa corresponds to the pH at the inflection point of the curve.

-

Computational Prediction of pKa

In silico methods, particularly those based on Density Functional Theory (DFT), have become invaluable tools for predicting the pKa of molecules, offering rapid screening and mechanistic insights.

Methodology: DFT-Based pKa Calculation

-

Geometry Optimization:

-

Perform geometry optimizations for both the protonated (N-H) and deprotonated (N⁻) forms of the this compound derivative in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).

-

-

Solvation Energy Calculation:

-

Calculate the solvation free energies of the optimized structures in a continuum solvent model (e.g., Polarizable Continuum Model - PCM) that simulates the aqueous environment.

-

-

pKa Calculation:

-

The pKa is calculated using the following thermodynamic cycle: pKa = (ΔG*solv - ΔGgas) / (2.303 * RT) where:

-

ΔG*solv is the free energy change of the deprotonation reaction in solution.

-

ΔGgas is the free energy change of the deprotonation reaction in the gas phase.

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

-

-

Accurate pKa prediction often requires careful selection of the DFT functional, basis set, and solvation model, and may involve the inclusion of explicit solvent molecules to better model specific hydrogen bonding interactions.

Caption: Workflow for computational pKa prediction using DFT.

Quantitative Data Summary

| Compound | pKa Value | Method | Reference |

| 5-Amino-1,3,4-thiadiazole-2-thiol | 7.80 (Predicted) | Computational | [4] |

| 5-Substituted-1,3,4-thiadiazole-2(3H)-thiones (various substituents) | 5.5 - 12 | Not specified | [5] |

Conclusion and Future Directions

The acidity of the N-H proton in this compound is a critical parameter in drug design, influencing a molecule's interactions with its biological target and its overall pharmacokinetic profile. This guide has outlined the key structural and environmental factors that govern this acidity and has provided detailed protocols for its experimental determination and computational prediction.

For drug development professionals, a thorough understanding and characterization of the N-H pKa of novel 1,3,4-thiadiazole-based drug candidates is essential. The methodologies described herein provide a robust framework for obtaining this crucial data. Future work in this area should focus on building a comprehensive experimental database of pKa values for a diverse set of 5-substituted derivatives. This would enable the development of more accurate QSAR and Hammett-type relationships to facilitate the a priori prediction of N-H acidity, further empowering rational drug design efforts.

References

-

New 1,3,4-Thiadiazol Derivatives: Synthesis, Computational Study and X-Ray. [Link]

-

NIST. This compound, 5-amino-. [Link]

-

ResearchGate. A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Pak. J. Pharm. Sci. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

-

DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. [Link]

-

ResearchGate. Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. [Link]

-

PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

-

PubMed Central. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]

-

PubMed Central. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

-

PubMed Central. 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. [Link]

-

MDPI. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. [Link]

-

Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. [Link]

-

PubMed. Spectroscopic and structural investigation of interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with molecular iodine. [Link]

-

PubChem. This compound, 5,5'-dithiobis-. [Link]

-

CAS Common Chemistry. This compound, 5,5′-dithiobis[3-phenyl-. [Link]

-

Oriental Journal of Chemistry. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. [Link]

-

PubMed. Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. [Link]

-

Oriental Journal of Chemistry. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. [Link]

-

ResearchGate. Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. [Link]

-

Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. [Link]

-

ResearchGate. Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

-

PubMed. 5-(4-Pyrid-yl)-1,3,4-thia-diazole-2(3H)-thione. [Link]

-

ResearchGate. 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione. [Link]

-

ResearchGate. 3-Benzhydryl-1,3,4-thiadiazole-2(3H)-thione. [Link]

-

MDPI. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]3049/24/22/4130)

Sources

- 1. Spectroscopic and structural investigation of interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with molecular iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-1,3,4-thiadiazole-2-thiol CAS#: 2349-67-9 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

The Synthetic Versatility of 1,3,4-Thiadiazole-2(3H)-thione: A Guide to its Core Reactions

An In-Depth Technical Guide for Researchers

Foreword

The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] This guide focuses on a particularly versatile and reactive member of this family: 1,3,4-thiadiazole-2(3H)-thione. The unique electronic architecture of this heterocycle, characterized by an electron-deficient ring system and reactive heteroatoms, provides a rich playground for synthetic chemists.[2]

This document moves beyond a simple recitation of reactions. It is designed as a technical guide for researchers and drug development professionals, offering insights into the causality behind synthetic strategies. We will explore the tautomeric nature of the core, dissect its reactivity towards electrophiles and nucleophiles, and provide validated, step-by-step protocols for its most critical transformations.

Foundational Chemistry: Synthesis of the Core Scaffold

The construction of the this compound ring is the critical first step in any synthetic campaign. The choice of starting materials is dictated by the desired substitution pattern and scalability. The most reliable and widely adopted methods involve the cyclization of thiosemicarbazide or its derivatives with a one-carbon synthon, typically carbon disulfide (CS₂).

Principle Synthetic Route: Cyclization of Thiosemicarbazide

This is the most common and straightforward method for preparing 5-substituted-1,3,4-thiadiazole-2(3H)-thiones.[7][8] The reaction proceeds by treating a substituted thiosemicarbazide with carbon disulfide in an alkaline medium. The base, typically KOH or Na₂CO₃ in ethanol, deprotonates the thiosemicarbazide, initiating a nucleophilic attack on the CS₂, followed by an intramolecular cyclization with the elimination of water to yield the thermodynamically stable thiadiazole ring.[3][8]

Experimental Protocol: Synthesis of 5-amino-1,3,4-thiadiazole-2(3H)-thione[7]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend thiosemicarbazide (0.1 mol) and anhydrous sodium carbonate (0.1 mol) in absolute ethanol (100 mL).

-

Reaction Initiation: Add carbon disulfide (0.11 mol) to the suspension. Causality Note: The use of a slight excess of CS₂ ensures the complete consumption of the limiting thiosemicarbazide starting material.

-

Reflux: Heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, distill the excess ethanol under reduced pressure. Dissolve the resulting solid residue in a minimum amount of cold water.

-

Precipitation: Carefully acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of 5-6. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold distilled water to remove inorganic salts, and dry in a vacuum oven at 60°C. The product, 2-amino-5-mercapto-1,3,4-thiadiazole, is typically obtained as a pale yellow solid.[7]

Caption: Primary synthesis of the this compound core.

Key Reactions and Derivatizations

The this compound scaffold is characterized by a tautomeric equilibrium between the thione form and the thiol (mercapto) form. This duality is central to its reactivity, providing multiple sites for synthetic modification. The ring's electron-deficient nature makes the C2 and C5 positions susceptible to nucleophilic attack, while the exocyclic sulfur and ring nitrogens act as primary nucleophilic centers.[2]

Reactions at the Exocyclic Sulfur: S-Alkylation and S-Acylation

S-alkylation is arguably the most fundamental reaction for this scaffold, serving as a gateway to a vast array of derivatives. The reaction occurs on the thiol tautomer, where the thiolate anion, generated by a base, acts as a potent nucleophile.

-

Mechanism Insight: The choice of base is critical. A mild base like potassium carbonate is often sufficient to deprotonate the thiol, minimizing side reactions.[8] The reaction proceeds via a classic Sₙ2 mechanism, readily attacking primary and secondary alkyl halides, as well as other electrophiles like chloroacetamides.[8]

Experimental Protocol: General Procedure for S-Alkylation[8]

-

Dissolution: Dissolve 5-substituted-1,3,4-thiadiazole-2(3H)-thione (1.0 mmol) and potassium carbonate (1.5 mmol) in acetone or DMF (15 mL) in a round-bottom flask. Scientist's Note: Acetone is preferable for its ease of removal, while DMF can be used for less reactive electrophiles requiring higher temperatures.

-

Addition of Electrophile: Add the desired N-aryl-2-chloroacetamide or other alkyl halide (1.0 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture to remove potassium carbonate and other inorganic salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. Wash the resulting crude solid with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure S-alkylated product.[8]

Table 1: Representative S-Alkylation Reactions

| Starting Thione | Electrophile | Base / Solvent | Product | Yield (%) | Reference |

| 5-(CF₃-Ph-amino)-thiadiazole-2-thione | N-(thiazol-2-yl)-2-chloroacetamide | K₂CO₃ / Acetone | 2-((Thiazol-2-yl)acetamido)-thio derivative | 78% | [8] |

| 5-(CF₃-Ph-amino)-thiadiazole-2-thione | N-(5-nitrothiazol-2-yl)-2-chloroacetamide | K₂CO₃ / Acetone | 2-((5-nitrothiazol-2-yl)acetamido)-thio derivative | 85% | [8] |

| 2-amino-5-mercapto-1,3,4-thiadiazole | Benzyl chloride | N/A | 2-amino-5-(benzylthio)-1,3,4-thiadiazole | N/A | [7] |

Reactions at the Ring Nitrogen: The Mannich Reaction

The N3 nitrogen of the thiadiazole ring is an active hydrogen site, making it an ideal substrate for the Mannich reaction. This three-component reaction, involving formaldehyde and a primary or secondary amine, is a powerful tool for introducing diverse aminoalkyl substituents, significantly enhancing the structural diversity and lipophilicity of the final compounds.[9][10]

-